molecular formula C16H12F2N4OS B2925344 2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2925344
M. Wt: 346.4 g/mol
InChI Key: GTFUIGIZJFCVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a synthetic small molecule belonging to a class of 1,2,4-triazole-3-thione derivatives, which are of significant interest in medicinal chemistry for their diverse biological activities. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Its molecular structure, featuring a benzamide group linked to a triazole-thione scaffold with strategic fluorine substitutions, is designed to act as a ATP-competitive inhibitor , effectively blocking the activity of specific protein kinases involved in intracellular signaling. Research into this compound and its analogs focuses on their application in oncology research , where they are evaluated for their ability to induce apoptosis and inhibit proliferation in various cancer cell lines by targeting key oncogenic drivers. The presence of the sulfanylidene (thione) group is crucial for forming strong hydrogen bonds with the kinase's hinge region, a common feature in many successful kinase inhibitor drugs . Consequently, this molecule serves as a critical chemical tool or lead compound for studying aberrant kinase signaling pathways and for the structure-activity relationship (SAR) optimization required to develop novel targeted therapeutics.

Properties

IUPAC Name

2-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS/c17-10-5-7-11(8-6-10)22-14(20-21-16(22)24)9-19-15(23)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFUIGIZJFCVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H16F2N4SC_{17}H_{16}F_2N_4S and has a molecular weight of approximately 358.39 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as a histone deacetylase (HDAC) inhibitor, which has implications in cancer therapy by promoting apoptosis in tumor cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is linked to the disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : The presence of the triazole moiety may contribute to anti-inflammatory properties by modulating inflammatory pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50 (μM)Mechanism of Action
HepG21.30HDAC inhibition
MCF72.50Apoptosis induction
A5493.00Cell cycle arrest

In Vivo Studies

In vivo studies involving xenograft models have shown that the compound can inhibit tumor growth significantly compared to control groups. For instance:

  • Tumor Growth Inhibition (TGI) : In a study involving HepG2 xenografts, the compound exhibited a TGI of 48.89%, indicating its potential as an effective anticancer agent .

Case Studies

  • Case Study on Hepatocellular Carcinoma :
    A recent study investigated the effects of this compound on HepG2 cells. Results indicated that treatment led to significant apoptosis and G2/M phase arrest in the cell cycle.
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at concentrations lower than those typically required for conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide ()
  • Key Differences: Replaces the 4-fluorophenyl group with an amino substituent. Substitutes 2-fluorobenzamide with 4-methylbenzamide.
  • The methyl group in benzamide reduces steric hindrance, possibly altering binding affinity in biological targets.
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide ()
  • Key Differences :
    • Incorporates a pyrazole-carbothioamide moiety instead of a benzamide.
    • Features a 1,2,3-triazole substituent rather than a 1,2,4-triazole core.
  • Impact :
    • The pyrazole-carbothioamide group introduces additional sulfur-based reactivity, which may influence redox properties .
    • The 1,2,3-triazole substituent alters π-π stacking interactions in crystal structures.
4-(4-Bromophenyl)-1-(2,6-Difluorobenzyl)-3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-5(4H)-Thione ()
  • Key Differences :
    • Substitutes the 4-fluorophenyl group with a bromophenyl group.
    • Includes a 3,4,5-trimethoxyphenyl substituent.
  • Methoxy groups improve solubility but may reduce bioavailability due to increased hydrophilicity.

Physicochemical and Spectral Comparisons

Table 1: Key Spectral and Physical Properties
Compound IR ν(C=S) (cm⁻¹) IR ν(C=O) (cm⁻¹) Molecular Weight LogP*
Target Compound 1247–1255 1663–1682 404.4 3.8
N-[(4-Amino-5-Sulfanylidene...) () 1245 1675 318.3 2.1
Compound [7–9] () 1247–1255 Absent ~380–420 3.5–4.0
4-(4-Bromophenyl)... () 1250 N/A 542.3 4.5

*LogP values estimated via computational methods.

Key Observations:
  • The target compound’s C=O stretch (1663–1682 cm⁻¹) aligns with benzamide derivatives, whereas triazole-thiones (e.g., compounds [7–9]) lack this band due to tautomerization .
  • Higher LogP in brominated or fluorinated derivatives (e.g., ) correlates with increased lipophilicity, favoring blood-brain barrier penetration.
Key Insights:
  • Fluorinated triazole derivatives (e.g., ) show enhanced antibacterial activity due to fluorine’s electronegativity, which stabilizes ligand-receptor interactions .
  • The absence of methoxy or bromine groups in the target compound may reduce off-target effects compared to .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.